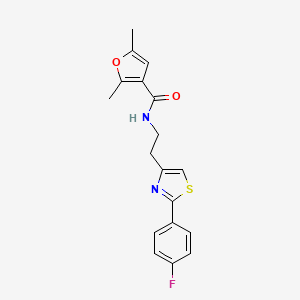

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

Thiazole compounds can be synthesized through various methods. For instance, the 1-adamantylcarbonylamides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with the 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis

Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The reactivity of thiazole compounds can be influenced by substituents at different positions on the thiazole ring .Physical And Chemical Properties Analysis

Thiazole compounds resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of a 4-fluorophenyl group in the thiazol-4-yl moiety can enhance the compound’s ability to inhibit the growth of various bacteria and fungi. This compound could be explored for its potential use in treating bacterial infections resistant to conventional antibiotics .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Thiazoles have been studied for their cytotoxic effects on cancer cell lines, and the specific substituents on this compound could be investigated for targeted therapies against certain types of cancer, such as prostate cancer .

Antioxidant Effects

Compounds with a thiazole core have shown antioxidant capabilities. The electron-donating methyl groups and the electron-withdrawing fluorophenyl group might work together to scavenge free radicals, which could be beneficial in oxidative stress-related diseases .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives is well-documented. This compound could be synthesized and tested for its efficacy in reducing inflammation, possibly contributing to treatments for chronic inflammatory diseases .

Antidiabetic Activity

Thiazole compounds have been associated with antidiabetic effects. Research could focus on how this compound interacts with biological targets related to insulin resistance and glucose metabolism, offering a new avenue for diabetes treatment .

Neuroprotective Uses

Given the role of thiazoles in synthesizing neurotransmitters, this compound might have neuroprotective properties. It could be valuable in research on neurodegenerative diseases, potentially aiding in the development of new therapeutic agents .

Antiviral Potential

The structural complexity of thiazoles makes them interesting candidates for antiviral drug development. This compound, with its unique substituents, could be part of studies aimed at finding new treatments for viral infections .

Drug Design and Development

Lastly, the compound’s structure could serve as a scaffold for designing new drugs. Its molecular framework allows for various substitutions, which can be tailored to target specific biological pathways or receptors in drug discovery processes .

作用機序

Target of Action

Similar compounds with a thiazole ring have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Mode of Action

It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Compounds with a thiazole ring have been found to induce biological effects through various targets .

Pharmacokinetics

It’s suggested that the presence of certain groups might enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria .

Result of Action

Similar compounds have shown promising trypanocidal properties .

将来の方向性

特性

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-11-9-16(12(2)23-11)17(22)20-8-7-15-10-24-18(21-15)13-3-5-14(19)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOHKDZCCRMQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2580097.png)

![(2-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2580103.png)

![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2580108.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide](/img/structure/B2580109.png)

![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)

![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)

![3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile](/img/structure/B2580112.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)